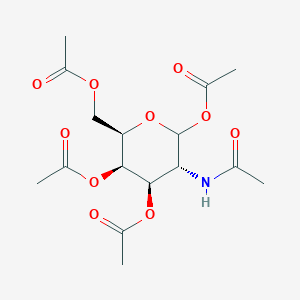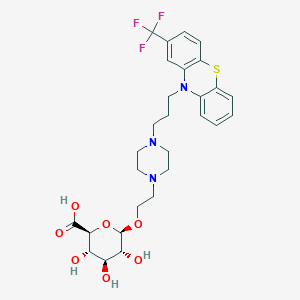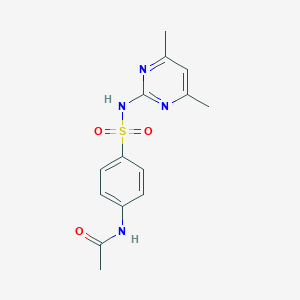
Ethynylestradiol-3-o-glucuronide
Übersicht
Beschreibung
Ethynylestradiol-3-o-glucuronide is a synthetic derivative of ethynylestradiol, a widely used estrogen medication. This compound is formed by the glucuronidation of ethynylestradiol, which involves the addition of a glucuronic acid moiety to the parent molecule. This modification enhances the solubility and excretion of the compound, making it an important metabolite in the pharmacokinetics of ethynylestradiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethynylestradiol-3-o-glucuronide typically involves the enzymatic or chemical glucuronidation of ethynylestradiol. Enzymatic glucuronidation is often carried out using uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ethynylestradiol . Chemical glucuronidation can be achieved using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant UGTs expressed in microbial systems . The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize the efficiency of the glucuronidation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Ethynylestradiol-3-o-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation reactions . Hydrolysis of the glucuronide moiety can occur under acidic or enzymatic conditions, leading to the release of the parent ethynylestradiol . Oxidation reactions can modify the ethynyl or hydroxyl groups, while conjugation reactions can further modify the glucuronide moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and enzymes . For example, hydrolysis can be carried out using hydrochloric acid or β-glucuronidase enzyme . Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from the reactions of this compound include ethynylestradiol, oxidized derivatives, and various conjugates . These products can have different pharmacological and toxicological properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Ethynylestradiol-3-o-glucuronide has several scientific research applications, particularly in the fields of pharmacology, toxicology, and endocrinology . It is used as a reference standard in studies investigating the metabolism and excretion of ethynylestradiol . Additionally, it serves as a model compound for studying the glucuronidation process and the role of UGTs in drug metabolism . In toxicology, this compound is used to assess the impact of glucuronidation on the toxicity and bioavailability of estrogenic compounds .
Wirkmechanismus
Ethynylestradiol-3-o-glucuronide exerts its effects primarily through its parent compound, ethynylestradiol . Ethynylestradiol is an agonist of estrogen receptors, which are nuclear receptors that regulate the expression of genes involved in reproductive and metabolic processes . Upon binding to estrogen receptors, this compound can modulate the transcription of target genes, leading to various physiological effects . The glucuronidation of ethynylestradiol enhances its solubility and excretion, thereby influencing its pharmacokinetics and overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethynylestradiol-3-o-glucuronide can be compared with other glucuronidated estrogens, such as estradiol-3-o-glucuronide and estrone-3-o-glucuronide . These compounds share similar structural features and undergo similar metabolic pathways . this compound is unique in its ethynyl substitution at the C17 position, which confers distinct pharmacokinetic and pharmacodynamic properties . This modification enhances the oral bioavailability and metabolic stability of this compound compared to other glucuronidated estrogens .
List of Similar Compounds:- Estradiol-3-o-glucuronide
- Estrone-3-o-glucuronide
- Ethynylestradiol sulfate
- Ethynylestradiol-17-o-glucuronide
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBBEZHAELJFKW-IWTIIAAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-76-1 | |
| Record name | Ethynylestradiol-3-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)

